molecular formula C16H15NO3 B6404694 4-(3-Acetylaminophenyl)-3-methylbenzoic acid, 95% CAS No. 1261952-20-8

4-(3-Acetylaminophenyl)-3-methylbenzoic acid, 95%

Cat. No. B6404694
CAS RN: 1261952-20-8
M. Wt: 269.29 g/mol
InChI Key: KTSGRYIQNCNDAV-UHFFFAOYSA-N
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Description

4-(3-Acetylaminophenyl)-3-methylbenzoic acid, or 3-AMPA, is a derivative of benzoic acid and is used in the synthesis of many compounds. It is a white crystalline solid which is insoluble in water and soluble in organic solvents. 3-AMPA is used in a variety of scientific research applications due to its unique properties and wide range of applications.

Mechanism of Action

The mechanism of action of 3-AMPA is not well understood. However, it is believed that the molecule acts as a proton donor, which allows it to interact with other molecules and form new compounds. Additionally, 3-AMPA is believed to be involved in the transfer of electrons between molecules, allowing it to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-AMPA are not well understood. However, it is believed that 3-AMPA may have an effect on the expression of certain genes, as well as the activity of certain enzymes. Additionally, 3-AMPA may have an effect on the metabolism of certain compounds, although the exact mechanism is not yet known.

Advantages and Limitations for Lab Experiments

The advantages of using 3-AMPA in lab experiments include its low cost and wide range of applications. Additionally, 3-AMPA is stable in a variety of conditions, making it ideal for use in a variety of experiments. The main limitation of using 3-AMPA in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The future directions for 3-AMPA research include further investigation into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research is needed to determine the optimal conditions for the synthesis of 3-AMPA and its derivatives. Additionally, research into the potential applications of 3-AMPA in the pharmaceutical and agrochemical industries should be conducted. Finally, further research into the use of 3-AMPA as a fluorescent probe and as a catalyst in organic synthesis should be conducted.

Synthesis Methods

3-AMPA is synthesized by a two-step process. The first step involves the reaction of 3-methoxybenzaldehyde with acetic anhydride in the presence of pyridine, forming 3-methoxybenzoyl acetate. The second step involves the reaction of 3-methoxybenzoyl acetate with 3-aminophenol in the presence of a base, forming the desired product, 3-AMPA.

Scientific Research Applications

3-AMPA is used in a variety of scientific research applications, including the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, resins, and dyes. In addition, 3-AMPA is used in the synthesis of fluorescent probes and as a reagent in the synthesis of organic compounds.

properties

IUPAC Name

4-(3-acetamidophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-8-13(16(19)20)6-7-15(10)12-4-3-5-14(9-12)17-11(2)18/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSGRYIQNCNDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690605
Record name 3'-Acetamido-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-20-8
Record name 3'-Acetamido-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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